prop-2-en-1-yl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the thiazole ring: This step involves the condensation of appropriate thioamide and α-haloketone precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Thiazole derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
PROP-2-EN-1-YL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of multiple functional groups, which may confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H26N2O5S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H26N2O5S/c1-6-15-35-27(34)25-16(2)30-28(37-25)31-22(17-11-13-18(14-12-17)29(3,4)5)21-23(32)19-9-7-8-10-20(19)36-24(21)26(31)33/h6-14,22H,1,15H2,2-5H3 |
InChI Key |
BIDRPQOHMWAMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)(C)C)C(=O)OCC=C |
Origin of Product |
United States |
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